Cas no 20412-36-6 (Carbonochloridic acid, 1-ethylpropyl ester)

Carbonochloridic acid, 1-ethylpropyl ester 化学的及び物理的性質
名前と識別子
-
- Carbonochloridic acid, 1-ethylpropyl ester
- QUZQVZBZYLHJGX-UHFFFAOYSA-N
- 3-pentyl chloroformate
- EN300-359361
- pentan-3-yl carbonochloridate
- 986-519-1
- SCHEMBL1818354
- pentan-3-yl chloroformate
- 20412-36-6
- G46841
- pentan-3-ylchloroformate
-
- インチ: InChI=1S/C6H11ClO2/c1-3-5(4-2)9-6(7)8/h5H,3-4H2,1-2H3
- InChIKey: QUZQVZBZYLHJGX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 150.0447573Da
- どういたいしつりょう: 150.0447573Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26.3Ų
Carbonochloridic acid, 1-ethylpropyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359361-0.1g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 0.1g |
$140.0 | 2023-03-07 | |
Enamine | EN300-359361-0.05g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 0.05g |
$94.0 | 2023-03-07 | |
Enamine | EN300-359361-2.5g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 2.5g |
$978.0 | 2023-03-07 | |
Enamine | EN300-359361-0.5g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 0.5g |
$374.0 | 2023-03-07 | |
Enamine | EN300-359361-1.0g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060178-1g |
Pentan-3-yl chloroformate |
20412-36-6 | 95% | 1g |
¥3717.0 | 2023-01-30 | |
Enamine | EN300-359361-0.25g |
pentan-3-yl chloroformate |
20412-36-6 | 95% | 0.25g |
$200.0 | 2023-03-07 | |
1PlusChem | 1P024UPK-50mg |
pentan-3-yl carbonochloridate |
20412-36-6 | 95% | 50mg |
$173.00 | 2023-12-19 | |
1PlusChem | 1P024UPK-5g |
pentan-3-yl carbonochloridate |
20412-36-6 | 95% | 5g |
$1852.00 | 2023-12-19 | |
1PlusChem | 1P024UPK-250mg |
pentan-3-yl carbonochloridate |
20412-36-6 | 95% | 250mg |
$300.00 | 2023-12-19 |
Carbonochloridic acid, 1-ethylpropyl ester 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Carbonochloridic acid, 1-ethylpropyl esterに関する追加情報
Research Briefing on Carbonochloridic Acid, 1-Ethylpropyl Ester (CAS: 20412-36-6) and Its Applications in Chemical Biology and Pharmaceutical Research
Carbonochloridic acid, 1-ethylpropyl ester (CAS: 20412-36-6) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This ester derivative of carbonochloridic acid has been the subject of recent studies due to its potential applications in drug synthesis, peptide coupling, and as an intermediate in the production of more complex bioactive molecules. The compound's unique chemical properties, including its reactivity and stability under various conditions, make it a valuable tool for researchers exploring novel synthetic pathways and therapeutic agents.
Recent advancements in the synthesis and application of Carbonochloridic acid, 1-ethylpropyl ester have highlighted its role in facilitating efficient peptide bond formation. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in solid-phase peptide synthesis (SPPS), where it served as a coupling reagent to enhance yield and reduce racemization. The study reported a 15-20% improvement in peptide purity compared to traditional methods, underscoring the compound's potential in producing high-quality peptides for therapeutic use.
In addition to its applications in peptide synthesis, Carbonochloridic acid, 1-ethylpropyl ester has been investigated for its role in the development of prodrugs. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its use as a protecting group for carboxylic acids, enabling the targeted release of active pharmaceutical ingredients (APIs) in vivo. The research demonstrated that the ester's hydrolytic stability under physiological conditions could be finely tuned by modifying the ethylpropyl moiety, offering a versatile platform for prodrug design.
Safety and handling considerations for Carbonochloridic acid, 1-ethylpropyl ester have also been a focus of recent research. Due to its reactive nature, proper storage and handling protocols are essential to prevent decomposition and ensure reproducibility in experimental results. A 2023 review in Chemical Research in Toxicology summarized best practices for working with this compound, emphasizing the importance of anhydrous conditions and inert atmospheres to maintain its integrity during storage and use.
Looking ahead, the potential applications of Carbonochloridic acid, 1-ethylpropyl ester in chemical biology and pharmaceutical research continue to expand. Ongoing studies are exploring its use in the synthesis of novel enzyme inhibitors and as a building block for multifunctional drug delivery systems. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics and chemical tools.
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